molecular formula C17H20N2O4 B2513940 N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 1351644-91-1

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No. B2513940
CAS RN: 1351644-91-1
M. Wt: 316.357
InChI Key: OODJRULOWZJYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide, also known as DFOA, is a chemical compound that has been recently discovered and studied in scientific research. DFOA is a potential candidate for drug development due to its unique structure and promising properties.

Scientific Research Applications

Mechanism and Biological Activity

One area of interest involves the exploration of molecules with specific neuroreceptor interactions. In the context of orexin receptors, which play a significant role in regulating feeding, arousal, stress, and substance abuse, studies have demonstrated the effects of selective antagonists on behavioral and physiological responses. For instance, selective orexin-1 receptor (OX1R) antagonists have been shown to reduce compulsive food consumption in animal models of binge eating, highlighting a potential therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012). Similarly, the blockade of orexin-1 receptors attenuates the sleep-promoting effects of orexin-2 receptor antagonism, which suggests a complex interplay between these receptors in sleep-wake regulation (Dugovic et al., 2009).

Synthetic Methodologies and Chemical Properties

The development of novel synthetic methodologies for oxalamides and related compounds has been a focus of research due to their potential applications in various fields. A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology provides a new route for synthesizing both anthranilic acid derivatives and oxalamides, which could have implications in material science and pharmaceuticals (Mamedov et al., 2016).

Anticancer Properties

The exploration of new compounds for anticancer therapy is a critical area of research. A study on the novel compound (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide highlighted its synthesis and characterized its structure through single-crystal X-ray diffraction. Although the compound studied is slightly different from the one inquired about, research like this underscores the ongoing efforts to identify new molecules with potential anticancer activity, underscoring the importance of structural analysis in the development of therapeutic agents (Zhang et al., 2010).

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-22-15-8-6-5-7-14(15)19-17(21)16(20)18-10-13-9-11(2)23-12(13)3/h5-9H,4,10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODJRULOWZJYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.